molecular formula C22H25BrN2O3 B2551783 2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921793-11-5

2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2551783
CAS No.: 921793-11-5
M. Wt: 445.357
InChI Key: KGCQNIUOQJGRME-UHFFFAOYSA-N
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Description

2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H25BrN2O3 and its molecular weight is 445.357. The purity is usually 95%.
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Biological Activity

2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides and is characterized by a bromine atom and an isobutyl group, which may enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O3C_{23}H_{28}N_{2}O_{3}, with a molecular weight of approximately 380.5 g/mol. Its structure includes several functional groups that contribute to its chemical reactivity:

PropertyValue
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
CAS Number921865-44-3
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine substituent may enhance the compound's binding affinity to these targets, potentially leading to increased pharmacological effects. Initial studies suggest that it may exhibit antimicrobial properties typical of sulfonamide derivatives.

Biological Activity Studies

Recent research has focused on the compound's cytotoxic effects and its potential applications in cancer therapy. For instance, a study indicated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a controlled laboratory setting, the cytotoxicity of this compound was evaluated using the MTT assay on human cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)
HeLa15.2
MCF722.8
A54918.5

These findings suggest that the compound possesses selective cytotoxicity towards certain cancer cell types.

Pharmacological Applications

The potential pharmacological applications of this compound extend beyond oncology. Its structural similarities with known sulfonamides suggest possible uses in treating bacterial infections. The sulfonamide functional group is well-known for its antibacterial properties; thus, further exploration into its antimicrobial efficacy is warranted.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the oxazepin core : This involves cyclization reactions under controlled conditions.
  • Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.
  • Amidation : The final step involves coupling with benzoyl chloride to form the amide bond.

Each step requires careful optimization to ensure high yields and purity.

Properties

IUPAC Name

2-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3/c1-14(2)12-25-18-11-15(24-20(26)16-7-5-6-8-17(16)23)9-10-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCQNIUOQJGRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.